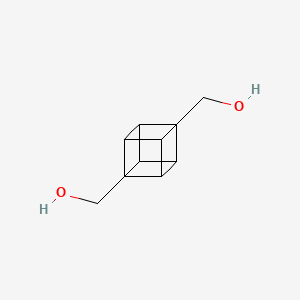

((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol

描述

Historical Context of Cubane (B1203433) Chemistry and its Evolution

The journey of cubane chemistry began with a molecule once thought impossible to create. acs.orgberkeleysciencereview.com Cubane (C₈H₈), a synthetic hydrocarbon composed of eight carbon atoms arranged at the corners of a cube, was first successfully synthesized in 1964 by Philip E. Eaton and Thomas W. Cole at the University of Chicago. wikipedia.orgic.ac.ukwordpress.com Prior to their work, the synthesis of such a structure was widely considered unachievable due to the extreme bond angle strain required by its cubic geometry. acs.orgberkeleysciencereview.comwikipedia.org

The original 1964 synthesis was a multi-step process starting from 2-cyclopentenone. wikipedia.orgslideshare.net The initial steps involved bromination reactions to form a tribromocyclopentanone, followed by the elimination of hydrogen bromide to yield 2-bromocyclopentadienone. wikipedia.orgslideshare.net This intermediate then underwent a spontaneous Diels-Alder dimerization. wikipedia.orgic.ac.uk A subsequent photochemical [2+2] cycloaddition of the endo isomer formed the cage-like framework, which was then converted to a ring-contracted carboxylic acid via a Favorskii rearrangement. wikipedia.org

Unique Structural Features and Intrinsic Strain of the Cubane Scaffold

The cubane scaffold is one of the most fascinating structures in organic chemistry, primarily due to its unique geometry and the resulting physical and chemical properties. scientificupdate.combris.ac.uk It is a platonic hydrocarbon with eight carbon atoms situated at the vertices of a cube, each bonded to one hydrogen atom. wikipedia.orgslideshare.net This arrangement results in a highly symmetrical molecule with octahedral symmetry. wikipedia.org

The defining feature of the cubane framework is its immense intrinsic strain. bris.ac.uk Carbon atoms typically prefer a tetrahedral geometry with bond angles of 109.5°. quirkyscience.comresearchgate.net However, the cubic structure forces the internuclear C-C-C bond angles to be a highly compressed 90°. bris.ac.ukquirkyscience.comresearchgate.net This deviation from the ideal angle creates significant angle strain, storing a large amount of potential energy within the molecule's bonds. bris.ac.uk The heat of formation for cubane is very large, at +144 kcal/mol. researchgate.net

Despite being thermodynamically unstable due to this high strain, cubane is remarkably kinetically stable. berkeleysciencereview.comwikipedia.orgscientificupdate.com It is a crystalline solid at room temperature with a melting point of 133.5 °C and does not readily decompose, only doing so above its melting point. berkeleysciencereview.comwikipedia.orgwordpress.com This stability is attributed to the absence of low-energy pathways for decomposition; rearrangement would require breaking strong C-C bonds and passing through even higher-energy intermediates. berkeleysciencereview.comwikipedia.orgscientificupdate.com The cubane scaffold also exhibits an exceptionally high density for a hydrocarbon (1.29 g/cm³), a consequence of its compact, cage-like structure. slideshare.netquirkyscience.com This combination of high energy content, kinetic stability, and high density has made cubane and its derivatives subjects of intense study. wikipedia.orgslideshare.net

| Property | Value |

| Molecular Formula | C₈H₈ |

| Molar Mass | 104.15 g/mol wikipedia.org |

| Appearance | Transparent crystalline solid wikipedia.org |

| Density | 1.29 g/cm³ wikipedia.orgquirkyscience.com |

| Melting Point | 133.5 °C wikipedia.org |

| C-C-C Bond Angle | 90° quirkyscience.comresearchgate.net |

Significance of 1,4-Disubstitution in Cubane Derivatives Research

Among the various substitution patterns possible on the cubane core, 1,4-disubstituted derivatives hold particular significance in research and development. acs.org This importance stems primarily from their accessibility; they are the most readily synthesized cubane derivatives. acs.orgacs.org The improved syntheses developed after Eaton and Cole's initial work provide efficient routes to cubane-1,4-dicarboxylic acid and its esters, which serve as versatile precursors for a multitude of other 1,4-disubstituted compounds. ic.ac.ukresearchgate.netacs.org The vast majority of research on cubane applications has focused on these 1,4-isomers due to their availability in multigram quantities. rsc.org

The 1,4-disubstitution pattern is analogous to the para-substitution of a benzene (B151609) ring, and this structural similarity is a key driver of research in medicinal chemistry. scientificupdate.comnih.gov The distance across the cubane's body diagonal between the 1 and 4 positions is very close to the distance between the para positions on a benzene ring. wordpress.comsoton.ac.uk This has led to the exploration of the cubane cage as a rigid, three-dimensional, non-aromatic bioisostere for the phenyl group. scientificupdate.comprinceton.edunih.gov Replacing benzene rings in drug candidates with sp³-hybridized scaffolds like cubane can improve pharmacokinetic properties such as metabolic stability. princeton.edunih.gov

Beyond medicinal chemistry, 1,4-disubstituted cubanes are crucial in materials science and energetic materials research. acs.orgnih.gov The rigid cubane core acts as a well-defined and predictable linker or scaffold in the construction of polymers and metal-organic frameworks. nih.govsoton.ac.ukrsc.org Furthermore, the high strain energy and density of the cubane system make its derivatives, particularly those with energetic functionalities at the 1 and 4 positions, promising candidates for advanced high-performance explosives and propellants. slideshare.netacs.orgnih.gov Computational studies have shown that 1,4-disubstituted cubanes can possess higher densities and superior ballistic properties compared to conventional fuels. nih.gov The compound at the center of this article, ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol, is a 1,4-disubstituted derivative that can serve as a building block for further functionalization. ontosight.ai

Overview of Stereochemical Considerations within Cubane Frameworks

The rigid, cage-like structure of the cubane framework imposes strict stereochemical constraints on its derivatives. wordpress.com Unlike flexible ring systems, the substituents on a cubane molecule have precise and fixed spatial relationships to one another. wordpress.com This rigidity makes cubane an excellent scaffold for positioning functional groups in a well-defined three-dimensional arrangement, which is particularly valuable in fields like drug design and supramolecular chemistry. scientificupdate.com

Unsubstituted cubane (C₈H₈) is achiral and possesses a high degree of symmetry (octahedral point group, Oₕ). wikipedia.org However, the introduction of substituents can reduce this symmetry and, in many cases, lead to chirality. For a cubane derivative to be chiral, it must have at least three different substituents. researchgate.net The stereochemistry of these derivatives can be complex, and specialized concepts have been developed for their classification. The concept of stereoisograms, for instance, provides a mathematical framework for discussing the stereochemistry of cubane derivatives, accounting for aspects like chirality and other stereoisomeric relationships. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

[4-(hydroxymethyl)cuban-1-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8,11-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRJQAGOUMAUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s,2r,3r,8s Cubane 1,4 Diyl Dimethanol and Stereoisomers

Foundational Synthetic Routes to Cubane-1,4-dicarboxylic Acid and its Derivatives

The primary and most versatile precursor for ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol and other 1,4-disubstituted cubanes is cubane-1,4-dicarboxylic acid. ic.ac.ukic.ac.uk Its synthesis has been a subject of extensive research, leading to scalable and relatively efficient processes. ic.ac.ukresearchgate.net Subsequent reduction of this diacid or its ester derivatives provides the target diol, 1,4-bis(hydroxymethyl)cubane. wikipedia.org

Classical Eaton Synthesis and Modern Refinements for 1,4-Disubstituted Cubanes

The first successful synthesis of the cubane (B1203433) framework was reported by Philip Eaton and Thomas Cole in 1964. ic.ac.uksoton.ac.uk This landmark route, with minor modifications, remains the most effective method for the large-scale production of cubane-1,4-dicarboxylic acid. ic.ac.ukpetrolpark.co.uk

The classical synthesis begins with 2-cyclopentenone and involves several key transformations:

Bromination: Allylic bromination followed by the addition of bromine yields a 2,3,4-tribromocyclopentanone. soton.ac.uk

Dehydrobromination: Elimination of two equivalents of hydrogen bromide affords 2-bromocyclopentadienone. soton.ac.uk

Diels-Alder Dimerization: This dienone spontaneously undergoes a stereospecific [4+2] cycloaddition (Diels-Alder reaction) with itself to form an endo-dimer. This step is crucial for establishing the initial cage structure. ic.ac.ukpetrolpark.co.uk

Photochemical [2+2] Cycloaddition: The dimer, upon irradiation with UV light, undergoes an intramolecular [2+2] cycloaddition, forming the core polycyclic framework. petrolpark.co.ukcymitquimica.com

Favorskii Rearrangements: The resulting structure is then subjected to two sequential Favorskii rearrangements. This ring-contraction process ultimately forms the cubane cage, yielding cubane-1,4-dicarboxylic acid. ic.ac.uksoton.ac.uk

| Step | Reaction | Key Reagents | Typical Yield | Reference(s) |

| 1 | Diels-Alder Dimerization of 2-bromocyclopentadienone | Spontaneous | --- | ic.ac.ukpetrolpark.co.uk |

| 2 | Photochemical [2+2] Cycloaddition | hν (UV light) | High | petrolpark.co.ukcymitquimica.com |

| 3 | First Favorskii Rearrangement | KOH, H₂O | ~95% | princeton.edu |

| 4 | Second Favorskii Rearrangement | KOH, H₂O | ~55% | princeton.edu |

| 5 | Esterification (optional) | SOCl₂, then MeOH | High | petrolpark.co.uk |

| 6 | Reduction to Diol | Aluminum Hydride (AlH₃) | Efficient | wikipedia.org |

Strategic Approaches to Introduce 1,4-Functionalization Precursors

While the Eaton synthesis directly yields the 1,4-dicarboxylic acid, alternative strategies have been explored. An approach developed by Barborak, Watts, and Pettit utilizes an organometallic precursor, cyclobutadiene-iron tricarbonyl. ic.ac.uk In this method, cyclobutadiene (B73232) is generated in situ and reacts with 2,5-dibromo-1,4-benzoquinone (B160935) in a Diels-Alder reaction. The resulting adduct is then converted to cubane-1,4-dicarboxylic acid via a Favorskii rearrangement. ic.ac.uk While innovative, the synthesis of the cyclobutadieneiron tricarbonyl precursor can be arduous, which has limited its widespread application in medicinal chemistry. researchgate.net

More recent strategies focus on the efficient, multigram synthesis of key intermediates. For instance, robust protocols for producing dimethyl cubane-1,4-dicarboxylate have been detailed, emphasizing minimal purification of intermediates to streamline the process for practical laboratory-scale synthesis. researchgate.netnih.gov These methods ensure a reliable supply of the foundational 1,4-disubstituted scaffold for further functionalization or stereochemical studies.

Stereoselective Synthesis of Chiral Cubane Derivatives

As previously stated, the high symmetry of the 1,4-disubstituted cubane scaffold precludes chirality. Therefore, the synthesis of a specific stereoisomer like this compound would necessitate breaking this symmetry, typically by introducing additional substituents.

Methodologies for Controlling Absolute Configuration at Cubane Bridgehead Positions

To achieve a chiral cubane skeleton, a minimum of three substituents must be introduced in a suitable arrangement on the cage. nih.govresearchgate.net For example, 1,2,3- and 1,3,5-trisubstituted cubanes are chiral. researchgate.net Control over the absolute configuration at the bridgehead carbons is a significant synthetic challenge that is at the forefront of modern cubane chemistry.

One powerful technique is the use of a chiral auxiliary. Recent studies have demonstrated the first diastereoselective synthesis of trisubstituted cubanes using this approach. The process involves converting cubane carboxylic acid into a chiral amide. Subsequent sequential ortho-selective deprotonations and trapping with electrophiles afford 1,2,3-trisubstituted cubanes with high diastereoselectivity. nih.gov This methodology opens a viable path toward preparing enantio-enriched cubane derivatives.

Another strategy involves the catalytic asymmetric isomerization of an achiral cubane into a chiral cuneane derivative using a chiral palladium catalyst, demonstrating that chirality can be induced in the strained cage system under metal catalysis. researchgate.net

Enantioselective and Diastereoselective Synthetic Pathways Relevant to the (1s,2R,3r,8S) Stereoisomer

No direct enantioselective or diastereoselective synthetic pathways to the specifically named this compound have been reported in the scientific literature. This is likely because the stereochemical descriptors are inconsistent with a 1,4-disubstituted structure.

However, the synthesis and resolution of chiral cubanes with a 1,4-disubstituted pattern bearing additional chiral-inducing substituents have been achieved. For instance, the radical chlorination of cubane-1,4-dicarboxylic acid leads to several products, including chiral 2,3-dichlorocubane-1,4-dicarboxylic acid. wikipedia.org This racemic product can then be separated into its individual enantiomers, such as (1S,2R,3R,4S,5R,6R,7R,8R)-2,3-dichlorocubane-1,4-dicarboxylic acid, using chiral high-performance liquid chromatography (HPLC). wikipedia.org

Such an approach highlights a potential, albeit indirect, route to chiral 1,4-disubstituted cubane derivatives:

Synthesis of the Achiral Precursor: Prepare cubane-1,4-dicarboxylic acid using established methods.

Diastereoselective Functionalization: Introduce additional substituents that break the molecule's symmetry and create chiral centers.

Chiral Resolution: Separate the resulting mixture of enantiomers or diastereomers using techniques like chiral chromatography or crystallization of diastereomeric salts. wikipedia.orgnih.gov

This general strategy underscores the current state of the art: creating chirality on the cubane scaffold is an active area of research, but it relies on substitution patterns more complex than the simple 1,4-disubstitution.

Functionalization Strategies for the Cubane-1,4-diyl Scaffold

The cubane-1,4-diyl scaffold, derived from cubane-1,4-dicarboxylic acid, is remarkably stable and well-behaved, allowing for a wide range of chemical transformations. ic.ac.uknih.gov The commercially available dimethyl cubane-1,4-dicarboxylate serves as a versatile starting point for creating a diverse collection of pharmaceutically relevant building blocks. nih.gov

The carboxylic acid or ester groups at the 1 and 4 positions can be converted into numerous other functionalities. The reduction to form 1,4-bis(hydroxymethyl)cubane is a key transformation, typically achieved with powerful reducing agents like aluminum hydride. wikipedia.org These alcohol groups can then be further modified.

Modern cross-coupling reactions have also been adapted for the cubane scaffold. Although challenging due to the potential for metal-catalyzed strain-releasing rearrangements, copper-catalyzed methods have been successfully developed for C-N and C-C bond formation, starting from the carboxylic acid handles. researchgate.net These methods enable the synthesis of aminated and alkylated cubanes, which are valuable as bioisosteres in drug discovery. researchgate.net The development of these functionalization strategies is crucial for incorporating the unique three-dimensional structure of cubane into new materials and therapeutic agents.

Chemical Transformations Leading to Dimethanol Functionalities

The synthesis of this compound is typically achieved from the highly versatile and more accessible precursor, cubane-1,4-dicarboxylic acid or its corresponding dimethyl ester. wikipedia.orgic.ac.uk These precursors are the products of a well-established, multi-step synthesis that has been optimized for large-scale production. soton.ac.ukresearchgate.net The key transformation to introduce the dimethanol functionalities involves the reduction of the carboxylic acid or ester groups at the 1 and 4 positions of the cubane cage.

A common and effective method for this conversion is the reduction of dimethyl cubane-1,4-dicarboxylate. thieme-connect.com This transformation can be accomplished using standard reducing agents capable of converting esters to primary alcohols. For instance, lithium aluminum hydride (LiAlH₄) in an appropriate ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful reagent for this purpose. The reaction involves the nucleophilic attack of the hydride on the carbonyl carbon of the ester, followed by subsequent reduction steps to yield the corresponding primary alcohol.

Starting Material: Dimethyl cubane-1,4-dicarboxylate

Reagent: Lithium aluminum hydride (LiAlH₄) or other suitable reducing agents.

Product: this compound

This reduction is a crucial step that provides direct access to the diol, which can then be used in further synthetic applications, such as the preparation of cubane-1,4-dicarbaldehyde by oxidation. thieme-connect.com The high stability of the cubane core allows for the use of potent reducing agents without compromising the integrity of the cage structure. slideshare.net

| Precursor | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| Dimethyl cubane-1,4-dicarboxylate | Lithium aluminum hydride (LiAlH₄) | This compound | Reduction |

| Cubane-1,4-dicarboxylic acid | Borane (BH₃) or other acid-reducing agents | This compound | Reduction |

C-H Activation and Late-Stage Functionalization Approaches on Cubanes

While precursors like cubane-1,4-dicarboxylic acid provide access to 1,4-disubstituted cubanes, the synthesis of other substitution patterns often requires more advanced techniques such as late-stage C-H functionalization. rsc.org This strategy is a powerful tool for generating molecular diversity by directly modifying the C-H bonds of the pre-formed cubane scaffold. rsc.orgresearchgate.net The main challenge in cubane functionalization lies in activating its strong C-H bonds without disrupting the strained C-C bonds of the cage. wikipedia.orgrsc.org

Several methodologies have been developed to address this challenge:

Directed Metalation: One of the most successful approaches is directed ortho-metalation. rsc.orgresearchgate.net In this method, a directing group, such as an amide, is installed on the cubane core. This group directs a strong base (e.g., an organolithium reagent) to deprotonate an adjacent C-H bond, forming a cubyl-metal species. researchgate.netrsc.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups. This technique has enabled the programmable and regioselective synthesis of mono-, di-, tri-, and even tetra-arylated cubanes. rsc.orgrsc.org

Radical Reactions: Radical substitution presents another avenue for functionalization. wikipedia.org However, these reactions can sometimes offer little control, leading to over-substitution. wikipedia.org More controlled radical cross-coupling reactions have been developed, utilizing redox-active esters derived from cubane carboxylic acids to generate cubyl radicals under specific conditions. thieme-connect.com These radicals can then be coupled with other partners.

Transition Metal Catalysis: Transition metals can catalyze the C-H activation of cubanes. nih.govkuleuven.be High-valent multimetallic-oxo/oxyl species have been studied for their ability to perform C-H oxidation via a hydrogen atom abstraction (HAA) mechanism. nih.gov Additionally, palladium-catalyzed reactions have been instrumental in C-H arylation of amidocubanes following directed metalation. rsc.org It is important to note that certain transition metals, such as Rh(I), Pd(II), or Ag(I), can also catalyze the rearrangement of the cubane skeleton to cuneane or syn-tricyclooctadiene, highlighting the need for careful selection of reaction conditions. wikipedia.orgthieme-connect.com

| Methodology | Description | Key Reagents/Catalysts | Example Application |

|---|---|---|---|

| Directed ortho-Metalation | A directing group guides a base to deprotonate a specific C-H bond. | Amide directing groups, organolithium bases, Pd catalysts. | Programmable synthesis of multiply arylated cubanes. rsc.orgrsc.org |

| Radical Cross-Coupling | Generation of cubyl radicals from precursors for subsequent coupling reactions. | Redox-active esters (e.g., N-hydroxyphthalimide esters). thieme-connect.com | Monoalkylation of cubane. |

| Transition Metal-Catalyzed Oxidation | Activation of C-H bonds via hydrogen atom abstraction by metal-oxo species. | RuCo₃O₄ oxo cubanes. nih.gov | C-H oxidation. |

Scalability and Process Optimization in the Synthesis of Functionalized Cubanes

The increasing interest in cubanes as bioisosteres in pharmaceuticals and as building blocks for advanced materials has driven significant efforts to scale up their synthesis. soton.ac.uk The original multi-step synthesis of cubane-1,4-dicarboxylic acid, the key precursor for this compound, has been substantially improved over the years to make it more practical and efficient for large-scale production. ic.ac.ukresearchgate.net

Key developments in scalability and process optimization include:

Continuous-Flow Photochemistry: A significant bottleneck in the synthesis is a photochemical [2+2] cycloaddition step. soton.ac.ukresearchgate.net Traditionally performed in batch reactors, this step is often slow and difficult to scale. To overcome this, continuous-flow photoreactors have been implemented. This approach allows for the production of dimethyl 1,4-cubanedicarboxylate on a decagram scale, significantly reducing reaction times and improving process efficiency. soton.ac.uk One reported process demonstrated an input of 3.4 g/h with a residence time of only 30 minutes. soton.ac.uk

Pilot-Plant Production: The synthesis of cubane-1,4-dicarboxylic acid and its derivatives has been successfully scaled up to the pilot-plant level. ic.ac.ukresearchgate.net Companies such as Fluorochem and EniChem Synthesis have produced these compounds in multi-kilogram batches. ic.ac.uk A scalable process for preparing high-purity dimethyl 1,4-cubanedicarboxylate has been developed that involves a partially telescoped, 8-step process with minimal purification of intermediates, making it suitable for pilot-scale manufacturing. researchgate.net

These advancements have been crucial in transforming cubane derivatives from laboratory curiosities into commercially viable compounds for a range of applications. ic.ac.uksoton.ac.uk

Advanced Spectroscopic and Structural Elucidation of 1s,2r,3r,8s Cubane 1,4 Diyl Dimethanol

Single-Crystal X-ray Diffraction for Absolute Stereochemical Assignment and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds at an atomic level. mdpi.com For a chiral molecule like ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol, this technique is indispensable for the unambiguous assignment of its absolute stereochemistry. nih.gov

The analysis of a suitable single crystal provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. uhu-ciqso.es This allows for the direct visualization of the cubane (B1203433) core and the orientation of the two hydroxymethyl (-CH₂OH) substituents at the C1 and C4 positions. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, confirming the (1s,2R,3r,8S) stereochemistry.

Furthermore, SCXRD reveals detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonding. In the case of this compound, the hydroxyl groups are expected to be primary sites for hydrogen bonding, influencing the formation of supramolecular networks in the solid state. This analysis is crucial for understanding the material's physical properties. For instance, studies on related chlorinated cubane-1,4-dicarboxylic acids have successfully used X-ray diffraction to confirm the exact positions of substituent atoms, demonstrating the power of this technique in mapping the precise geometry of complex cubane derivatives. nih.gov

| Crystallographic Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry operations within the crystal. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths & Angles | Geometric details of the molecular structure. |

| Torsion Angles | Conformational details of substituents. |

| Absolute Configuration | Unambiguous assignment of stereochemistry (e.g., via Flack parameter). |

| Intermolecular Interactions | Analysis of hydrogen bonds, van der Waals forces, and crystal packing. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. Due to the high symmetry of the 1,4-disubstituted cubane core, the ¹H and ¹³C NMR spectra are often deceptively simple, necessitating advanced techniques for complete assignment. reddit.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the hydroxymethyl groups and the six methine protons on the cubane cage. Similarly, the ¹³C NMR spectrum would display signals for the methylene (B1212753) carbons, the two substituted cubane carbons (C1, C4), and the six unsubstituted methine carbons of the cage. Data from the closely related cubane-1,4-dicarboxylic acid shows the cage protons resonating around 4.11 ppm and the cage carbons at 46.0 ppm and 55.5 ppm (substituted). nih.gov

| Nucleus | Assignment | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H | -CH (Cubane Cage) | 4.0 - 4.3 | Singlet or Multiplet |

| ¹H | -CH₂OH | 3.5 - 3.8 | Singlet or AB quartet |

| ¹H | -OH | Variable | Singlet (broad) |

| ¹³C | -CH (Cubane Cage) | 45 - 48 | CH |

| ¹³C | >C- (Substituted) | 55 - 60 | C |

| ¹³C | -CH₂OH | 60 - 65 | CH₂ |

To unambiguously assign each signal, multi-dimensional NMR experiments are employed. These techniques reveal correlations between different nuclei, allowing for a complete mapping of the molecular framework. bath.ac.uk

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For the cubane cage, it would reveal the coupling network between the methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to definitively assign the carbon signal corresponding to each proton signal, for instance, linking the cubane cage proton signals to their respective carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the hydroxymethyl protons to the substituted carbons (C1/C4) of the cubane cage.

While the cubane cage itself is rigid, NMR can probe the conformational dynamics of the hydroxymethyl substituents. Variable-temperature NMR studies could reveal information about the rotation around the C-C and C-O bonds of these side chains.

More significantly, through-space interactions can be investigated using the Nuclear Overhauser Effect (NOE).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would be critical for confirming the stereochemical relationship between the substituents and the cage protons. For example, specific NOE cross-peaks would be expected between the protons of the -CH₂OH groups and the adjacent methine protons on the cubane cage, providing definitive evidence for the compound's conformation in solution.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chirality Characterization

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. libretexts.org A chiral molecule like this compound will exhibit a characteristic ORD curve. The curve's shape, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can be correlated with the absolute configuration of the molecule. scispace.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum consists of positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's three-dimensional structure. libretexts.org Studies on chiral chlorinated cubane derivatives have demonstrated the use of Electronic Circular Dichroism (ECD) to characterize and distinguish between enantiomers. nih.gov The experimental CD spectrum of this compound, when compared with spectra predicted by theoretical calculations, can provide strong evidence for the assignment of its absolute configuration.

Advanced Mass Spectrometry and Vibrational Spectroscopy for Detailed Structural Information

Mass spectrometry and vibrational spectroscopy provide complementary information regarding the compound's molecular weight, elemental composition, and the nature of its chemical bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the precise elemental formula of the molecule (C₁₀H₁₂O₂). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer structural information; for cubane derivatives, fragmentation may involve the loss of substituents or, under higher energy conditions, the characteristic breakdown of the strained cage itself. For example, analysis of dimethyl cubane-1,4-dicarboxylate shows a base peak corresponding to the loss of the two substituent groups. nih.gov

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₁₀H₁₃O₂]⁺ | 165.09 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₀H₁₂O₂Na]⁺ | 187.07 | Sodiated adduct |

| [M-H₂O+H]⁺ | [C₁₀H₁₁O]⁺ | 147.08 | Loss of water |

| [M-CH₂OH+H]⁺ | [C₉H₁₀O]⁺ | 134.07 | Loss of a hydroxymethyl radical |

Vibrational Spectroscopy (IR, Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. For this compound, the IR spectrum would be dominated by a strong, broad absorption corresponding to the O-H stretching of the alcohol groups (around 3400 cm⁻¹). Other key absorptions would include C-H stretching for the cubane cage and methylene groups (around 3000 cm⁻¹) and C-O stretching (around 1050 cm⁻¹). IR data for cubane-1,4-dicarboxylic acid shows characteristic absorptions for the cage C-H stretch (3002 cm⁻¹) and the carboxyl groups. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |

| C-H Stretch (sp³) | Cubane Cage CH | ~3000 | Medium |

| C-H Stretch (sp³) | -CH₂- | 2850 - 2960 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

| Cubane Cage Modes | C-C Framework | 800 - 1300 | Medium-Weak |

Derivatization and Subsequent Chemical Transformations of 1s,2r,3r,8s Cubane 1,4 Diyl Dimethanol

Conversion of Hydroxymethyl Groups to Advanced Functional Moieties

The hydroxymethyl groups of cubane-1,4-dimethanol are readily converted into other key functional groups, such as esters, ethers, aldehydes, and carboxylic acids, which are pivotal for subsequent synthetic elaborations.

Esterification of the corresponding cubane-1,4-dicarboxylic acid is a common transformation. For instance, treatment with methanol (B129727) and thionyl chloride effectively yields dimethyl cubane-1,4-dicarboxylate. vulcanchem.com While direct etherification from the dimethanol is less commonly detailed, functionalization leading to ethers has been achieved through other routes. A notable example is the Hofer–Moest reaction, an electrochemical method that facilitates an oxidative decarboxylative ether formation from cubane (B1203433) carboxylic acids, yielding alkoxy cubanes. nih.gov This reaction proceeds through a carbocation intermediate and has been successfully applied in flow electrochemistry, demonstrating its scalability. nih.gov

Table 1: Examples of Esterification and Etherification Related to the Cubane Scaffold

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |

| Cubane-1,4-dicarboxylic acid | Methanol, Thionyl chloride | Dimethyl cubane-1,4-dicarboxylate | Esterification | vulcanchem.com |

| Cubane carboxylic acids | Anodic oxidation (Electrolysis) | Alkoxy cubanes | Hofer-Moest Reaction (Ether Formation) | nih.gov |

The primary alcohol groups of cubane-1,4-dimethanol can be selectively oxidized. Standard chemical reactions are used to transform the dimethanol into cubane-1,4-dicarbaldehyde. thieme-connect.com For a related monosubstituted compound, 4-methoxy-1-cubanemethanol, the oxidation to the corresponding aldehyde was successfully achieved using Dess–Martin periodinane (DMP). nih.gov

Further oxidation of the aldehyde groups yields carboxylic acids. A variety of oxidizing agents can be employed for this transformation. researchgate.net Common methods include using potassium dichromate(VI) in dilute sulfuric acid, which converts primary alcohols first to aldehydes and then to carboxylic acids upon heating under reflux. libretexts.org Another mild and efficient protocol utilizes Oxone (a potassium triple salt) in a solvent like DMF to convert aldehydes to carboxylic acids in high yields. researchgate.netmdma.ch This method is notable for its simplicity and lack of need for transition-metal oxidants. mdma.ch

Table 2: Oxidation Reactions of Cubane Alcohols and Aldehydes

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol | Standard chemical reactions | Cubane-1,4-dicarbaldehyde | Oxidation | thieme-connect.com |

| 4-Methoxy-1-cubanemethanol | Dess–Martin periodinane (DMP) | 4-Methoxy-1-cubanecarbaldehyde | Oxidation | nih.gov |

| Aldehydes (General) | Oxone, DMF | Carboxylic Acids | Oxidation | mdma.ch |

| Primary Alcohols (General) | K₂Cr₂O₇, H₂SO₄, heat | Carboxylic Acids | Oxidation | libretexts.org |

Introduction of Diverse Functional Groups via the Dimethanol Scaffold

The dimethanol scaffold, and its oxidized derivatives like the dicarbaldehyde and dicarboxylic acid, are instrumental in introducing a wide array of functionalities onto the cubane core through carbon-carbon bond formation and heteroatom functionalization.

The development of cross-coupling reactions for the cubane core has been challenging due to the high strain of the scaffold, which can lead to decomposition via valence bond isomerization with common catalysts like palladium and nickel. princeton.edu However, copper-catalyzed cross-coupling has emerged as a more compatible method. princeton.edu

A key strategy involves converting the derivatives of cubane-1,4-dimethanol into substrates suitable for cross-coupling. For example, cubane-1,4-dicarbaldehyde can be transformed into 1,4-diethynylcubane. thieme-connect.com This alkynylcubane is a valuable building block for Sonogashira coupling reactions, allowing for the formation of C(sp³)–C(sp) bonds. thieme-connect.com Metallaphotoredox-mediated decarboxylative cross-coupling of cubane carboxylic acid derivatives has also been developed to achieve C(sp³)–N and C(sp³)–C(sp³) bond formation. princeton.edu

Table 3: Selected Carbon-Carbon Bond Formation Reactions on the Cubane Scaffold

| Cubane Precursor | Coupling Partner | Catalyst System | Reaction Type | Reference |

| 1,4-Diethynylcubane | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | thieme-connect.com |

| Cubane Redox-Active Ester | Alkyl Bromides | Copper Catalyst | Decarboxylative Alkylation | princeton.edu |

| Iodinated Cubanes | Organoboron/-tin/-zinc reagents | Palladium Catalysts | Suzuki/Stille/Negishi Coupling (Attempted) | researchgate.net |

The cubane framework can be functionalized with a variety of heteroatoms, significantly expanding its chemical diversity. monash.edu Strategies often begin with derivatives of the 1,4-disubstituted core. For instance, iodinated cubanes, accessible from carboxylic acid precursors, can undergo metal-halogen exchange to generate cubyl lithium or cubyl magnesium reagents. These can then react with various electrophiles to introduce heteroatoms. This approach has been used to successfully attach boron (e.g., B-methoxy-9-BBN) and phosphorus moieties to the cubane scaffold. researchgate.net Furthermore, direct copper-mediated decarboxylative amination provides an effective route for forming C–N bonds. princeton.edu These methods open pathways to cubanes functionalized with sulfur, silicon, tin, and other elements. researchgate.netmonash.edu

Regio- and Stereoselective Functionalization Beyond the 1,4-Positions

While the 1,4-disubstituted pattern is the most accessible, significant progress has been made in functionalizing other positions of the cubane skeleton to access 1,2- and 1,3-disubstituted isomers, which are crucial for mimicking ortho- and meta- substituted benzene (B151609) rings. princeton.edunih.gov

One successful strategy involves the direct C–H functionalization of the readily available dimethyl cubane-1,4-dicarboxylate. nih.gov A light-mediated one-pot C–H carboxylation followed by esterification can introduce a new functional group at the 2-position, leading to a 1,2-disubstituted pattern. nih.gov

Another method for functionalizing beyond the 1,4-positions is radical chlorination. The radical chlorination of dimethyl cubane-1,4-dicarboxylate leads preferentially to a monochlorinated product at the 2-position, along with several dichlorinated derivatives (e.g., 2,3-dichloro and 2,5-dichloro). nih.gov These halogenated cubanes serve as versatile intermediates for further synthetic modifications, providing a handle for introducing other functional groups at positions adjacent to or distant from the initial carboxylate groups. nih.gov

Investigation of Cage Rearrangements Induced by Functional Group Transformations

The cubane cage is known for its remarkable kinetic stability, remaining intact during many standard functional group transformations of its substituents. However, specific reagents and reaction conditions can induce skeletal isomerization, most notably the rearrangement of cubanes to cuneanes. This transformation is not typically a consequence of standard functional group interconversions but rather a distinct, catalyzed process that alters the fundamental cage structure.

Recent research has systematically investigated the metal-ion-catalyzed σ-bond rearrangement of 1,4-disubstituted cubanes, including this compound, into their corresponding cuneane isomers. nih.gov Cuneane, a structural isomer of cubane, has attracted interest as a potential molecular scaffold and bioisostere for benzene. nih.gov

The isomerization of this compound (referred to as 1,4-dihydroxymethyl cubane in the study) was achieved in high yield using a silver(I) catalyst. nih.gov The reaction proceeds cleanly to furnish the corresponding 1,3-disubstituted cuneane derivative. nih.gov

| Starting Cubane Derivative | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | AgBF₄ | Toluene | 80 | (1r,3s,5S,6R,7s)-cuneane-1,3-diyldimethanol | 96 | nih.gov |

The study further explored the scope of this rearrangement with various symmetrically and asymmetrically 1,4-disubstituted cubanes to understand the directing effects of different functional groups. For cubanes bearing two distinct electron-withdrawing groups, the rearrangement showed a strong preference for yielding 2,6-disubstituted cuneanes. In contrast, when one substituent was electron-withdrawing and the other was a p-tolyl group, the reaction selectively produced 1,3-disubstituted cuneanes. nih.gov This highlights the significant influence of the electronic nature of the substituents on the regiochemical outcome of the cage isomerization.

The proposed mechanism for this Ag(I)-catalyzed rearrangement involves an initial oxidative addition of the catalyst to a C–C σ-bond of the cubane cage. chemrxiv.org This is followed by the heterolytic cleavage of one of the newly formed metal-carbon bonds, generating a carbocation intermediate. A subsequent tandem carbocation rearrangement leads to the cuneane skeleton, and reductive elimination regenerates the catalyst and releases the final product. chemrxiv.org

It is noteworthy that this ionic rearrangement pathway to cuneanes is distinct from other potential cage-opening reactions. For instance, the cubylmethyl radical, which could notionally be formed from this compound under radical conditions, is known to undergo one of the fastest radical rearrangements known, involving the scission of two bonds of the cage. uq.edu.au However, in the context of metal-catalyzed isomerization, the cuneane skeleton is formed without such fragmentation. nih.gov This underscores that the nature of the reactive intermediate—ionic versus radical—dictates the ultimate fate of the cubane cage during chemical transformations.

Emerging Research Directions and Advanced Applications of Functionalized Cubane Scaffolds

Design and Synthesis of Cubane-Based Advanced Materials

The rigid, well-defined geometry of the cubane (B1203433) core makes it an exceptional building block for the construction of advanced materials. The ability to introduce functional groups at specific positions on the cubane cage allows for precise control over the resulting material's properties and architecture.

The use of cubane derivatives as molecular building blocks extends to the field of supramolecular chemistry, where they can be incorporated into larger assemblies through non-covalent interactions. The unique shape and electronic properties of the cubane cage can influence the self-assembly process, leading to the formation of novel supramolecular structures with interesting host-guest properties.

The incorporation of the rigid cubane scaffold into liquid crystalline materials and polymers has been an area of growing interest. The introduction of a three-dimensional, non-planar unit like cubane into a polymer backbone or as a mesogenic core in liquid crystals can significantly alter the material's properties.

In the context of liquid crystals, the cubane unit can serve as a central core to which mesogenic (liquid crystal-forming) groups are attached. The rigid and bulky nature of the cubane cage disrupts the typical linear or disc-like shape of conventional liquid crystal molecules, leading to the formation of novel mesophases with unique optical and electronic properties. For instance, esters derived from cubane-1,4-dicarboxylic acid have been shown to exhibit nematic and smectic liquid crystal phases.

The di-functional nature of ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol makes it an ideal monomer for the synthesis of polyesters and polyurethanes. The incorporation of the rigid cubane unit into the polymer backbone can lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical properties compared to their analogues containing more flexible aliphatic or aromatic units. The three-dimensional structure of the cubane cage can also disrupt polymer chain packing, potentially leading to materials with increased free volume and altered gas permeability.

| Monomer/Building Block | Polymer/Material Type | Key Properties | Potential Applications |

| This compound | Polyesters, Polyurethanes | High thermal stability, increased rigidity | High-performance plastics, advanced coatings |

| Cubane-1,4-dicarboxylic acid | Polyesters, Polyamides | Enhanced mechanical strength, liquid crystallinity | Specialty polymers, optical films |

| Di-isocyanatocubane | Polyurethanes, Polyureas | Rigid foam materials, elastomers | Insulation, structural components |

Cubane Derivatives in High-Energy Density Materials Research

The cubane skeleton is a quintessential example of a high-energy density material (HEDM). Its highly strained cage structure stores a significant amount of energy, which can be released upon decomposition. This intrinsic property, combined with its high density, makes cubane and its derivatives attractive candidates for advanced explosives and propellants. dtic.mildtic.milic.ac.uk

The primary design principles for creating potent energetic materials based on the cubane scaffold revolve around two key parameters: strain energy and density. dtic.mildtic.milic.ac.uk The cubane molecule itself possesses an exceptionally high strain energy of approximately 166 kcal/mol due to its unnatural 90° C-C-C bond angles. ic.ac.uk This stored energy contributes significantly to the heat of formation and, consequently, to the energetic output upon decomposition.

Furthermore, the compact, cage-like structure of cubane results in a remarkably high crystal density for a hydrocarbon (1.29 g/cm³). dtic.mil High density is a critical factor for explosives and propellants as it allows for more energetic material to be packed into a given volume, leading to higher detonation velocities and pressures.

The introduction of explosophoric groups, such as nitro (-NO₂) or nitramino (-NHNO₂), onto the cubane cage is a common strategy to enhance its energetic properties. These groups increase the oxygen balance of the molecule, allowing for more complete and energetic combustion, and further increase the density of the material. The number and placement of these substituents on the cubane core can be tailored to fine-tune the energetic performance and sensitivity of the resulting compound. Computational studies have shown that the strain energy of the cubane cage can be influenced by the nature and number of substituents. For instance, the introduction of nitro groups can further increase the strain energy of the cubane skeleton. nih.govresearchgate.net

The synthesis of high-strain energetic derivatives of cubane often starts from functionalized precursors such as cubane-1,4-dicarboxylic acid or this compound. These starting materials provide convenient handles for the introduction of energetic moieties. For example, the hydroxyl groups of this compound can be converted to nitrate (B79036) esters (-ONO₂) or used as a starting point for the synthesis of nitramines.

One of the most sought-after energetic cubane derivatives is octanitrocubane, where all eight hydrogen atoms on the cubane cage are replaced by nitro groups. The synthesis of such highly substituted cubanes is a significant chemical challenge. Researchers have developed multi-step synthetic routes to access various polynitrocubanes. These syntheses often involve the careful and controlled introduction of nitro groups onto the cubane core, sometimes requiring harsh reaction conditions.

The characterization of these energetic materials is crucial to determine their performance and safety. Techniques such as X-ray crystallography are used to determine the precise molecular structure and crystal packing, which are essential for understanding the material's density. Thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study the thermal stability and decomposition behavior of the energetic compounds. The sensitivity of the materials to impact, friction, and electrostatic discharge is also rigorously tested to assess their handling safety.

| Energetic Cubane Derivative | Key Properties | Status |

| Octanitrocubane | High density, high detonation velocity | Synthesized and characterized |

| Heptanitrocubane | High performance explosive | Synthesized and characterized |

| 1,3,5,7-Tetranitrocubane | High density, precursor for other energetic cubanes | Synthesized and characterized |

| Dinitrate ester of this compound | Potential energetic plasticizer | Theoretical/Proposed |

Conceptual Framework of Cubane as a Benzene (B151609) Isostere in Molecular Design

The concept of isosterism, where atoms or groups of atoms with similar size, shape, and electronic properties can be interchanged without significantly altering the biological activity of a molecule, is a cornerstone of medicinal chemistry. In this context, the cubane cage has emerged as a fascinating and effective bioisostere for the benzene ring. nih.govuga.eduresearchgate.nettcichemicals.comnih.gov

The rationale for using cubane as a benzene isostere lies in their remarkable geometric similarity. uga.edu The distance between the 1 and 4 positions of the cubane cage is very close to the diameter of a benzene ring. tcichemicals.com This means that a 1,4-disubstituted cubane can mimic the spatial arrangement of a para-substituted benzene ring, allowing it to fit into the same biological binding sites.

However, the electronic properties of cubane are vastly different from those of benzene. Cubane is a saturated, non-aromatic hydrocarbon with sp³-hybridized carbon atoms, whereas benzene is an aromatic molecule with sp²-hybridized carbons. This difference can be advantageous in drug design. Replacing an aromatic ring with a cubane moiety can improve a drug candidate's metabolic stability, as the C-H bonds on the cubane cage are generally less susceptible to oxidative metabolism than the C-H bonds on a benzene ring. nih.govresearchgate.net Furthermore, the introduction of a three-dimensional cubane unit can increase the solubility and reduce the planarity of a molecule, which can have beneficial effects on its pharmacokinetic properties. tcichemicals.com

The use of cubane as a benzene isostere is not limited to 1,4-disubstitution. The synthesis of 1,2- and 1,3-disubstituted cubanes allows for the mimicry of ortho- and meta-substituted benzene rings, respectively, further expanding the utility of the cubane scaffold in medicinal chemistry. nih.govresearchgate.net

| Feature | Benzene | Cubane |

| Geometry | Planar | Three-dimensional, cubic |

| Hybridization | sp² | sp³ |

| Aromaticity | Aromatic | Non-aromatic |

| 1,4-substituent distance | ~2.8 Å | ~2.7 Å |

| Metabolic Stability | Prone to oxidation | Generally more stable |

Structural and Physicochemical Rationale for Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties without losing biological activity, is a cornerstone of modern drug design. nih.govu-tokyo.ac.jp The cubane-1,4-diyl moiety has emerged as a privileged bioisostere for the para-substituted benzene ring, a common motif in pharmaceuticals. nih.gov The rationale for this replacement is rooted in a combination of structural mimicry and advantageous physicochemical differences.

The replacement of a benzene ring with a cubane scaffold generally improves key pharmacokinetic properties. princeton.edu Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance or the formation of toxic metabolites. The C-H bonds of the strained cubane cage possess high s-character and bond strength, rendering them more resistant to metabolic degradation. princeton.edu This increased metabolic stability is a significant advantage in drug development. princeton.edu

Furthermore, moving from an aromatic to a saturated aliphatic scaffold typically reduces lipophilicity and can improve aqueous solubility. researchgate.net This is a critical factor, as poor solubility often plagues drug candidates containing multiple aromatic rings. Research has shown that replacing a para-phenyl group with a cubane-1,4-diyl unit can lead to marked improvements in solubility and a decrease in non-specific binding to off-target proteins. researchgate.net

| Property | para-Substituted Benzene | 1,4-Disubstituted Cubane | Rationale for Bioisosteric Advantage |

|---|---|---|---|

| Geometry | Planar, Aromatic | Globular, Saturated Cage | Maintains substituent vectors while providing a 3D scaffold. nih.govprinceton.edu |

| Hybridization | sp² | sp³ | Increases metabolic stability and can improve solubility. princeton.edu |

| Electronic Nature | Electron-rich π-system | Electron-poor σ-framework | Alters electronic interactions with biological targets and reduces potential for π-stacking. |

| Metabolic Stability | Prone to oxidative metabolism | Generally higher due to strong C-H bonds | Leads to improved pharmacokinetic profiles. princeton.edu |

| Solubility | Generally lower (more lipophilic) | Generally higher (less lipophilic) | Improves "drug-like" properties and developability. researchgate.net |

Utilization in Rigid Molecular Scaffolds and Linkers

The rigid nature of the cubane cage makes it an exceptional scaffold for constructing precisely defined molecular architectures. latrobe.edu.au Unlike flexible aliphatic chains, which can adopt numerous conformations, the cubane unit holds substituents in a fixed, predictable orientation. latrobe.edu.au In this compound, the two hydroxymethyl groups at the 1 and 4 positions serve as connection points to build larger structures.

This rigidity is highly valuable in several contexts:

Drug Design: In designing molecules that interact with specific biological targets like enzymes or receptors, the precise spatial positioning of pharmacophores is critical. Using a cubane linker ensures that these functional groups are presented to the target in the optimal orientation for binding, potentially increasing potency and selectivity. nih.gov

Materials Science: The cubane unit can be incorporated into polymers and metal-organic frameworks (MOFs). Its rigidity can impart high thermal stability and defined porosity to these materials. nih.gov The predictable geometry allows for the rational design of materials with specific structural and functional properties.

Molecular Probes: For studying biological systems, molecules are often needed where two or more functional units (e.g., a fluorescent dye and a binding moiety) are held at a fixed distance from one another. The cubane-1,4-diyl scaffold serves as an ideal "molecular ruler" for such applications.

The dimethanol derivative is particularly useful as its hydroxyl groups can be readily converted into a wide variety of other functional groups (e.g., esters, ethers, halides), allowing for versatile covalent attachment to other molecular entities. ontosight.ai

Future Perspectives in Cubane Chemistry and its Interdisciplinary Impact

While the use of cubane as a para-benzene bioisostere is becoming more established, the field of cubane chemistry is rapidly expanding, with future research promising significant interdisciplinary impact. nih.gov A major historical limitation has been the challenging, multi-step synthesis of the cubane core and its derivatives. princeton.eduresearchgate.net However, recent advances are making these building blocks more accessible. nih.gov

Key future directions include:

Access to New Isomers: For decades, cubane chemistry was dominated by 1,4-disubstituted (or para) isomers due to their relative ease of synthesis. princeton.edu This limited the use of cubane as a bioisostere for ortho- and meta-substituted benzene rings. Recently, new synthetic routes have been developed to access the sought-after 1,2- and 1,3-disubstituted cubane precursors. princeton.edu This breakthrough unlocks the potential to create a much wider range of bioactive molecules and complex materials with novel three-dimensional structures.

Advanced Functionalization: A significant challenge has been the development of cross-coupling reactions that are compatible with the strained cubane scaffold. princeton.edu New photoredox-catalyzed methods are now enabling a broader range of functional groups, including aryl, alkyl, and amino groups, to be attached directly to the cubane core. princeton.edu These methodologies will accelerate the exploration of cubane's chemical space.

Interdisciplinary Applications: The impact of more accessible and versatile cubane chemistry will be felt across multiple fields.

Medicinal Chemistry: The ability to design ortho and meta analogs will allow for finer tuning of drug candidates' properties, leading to potentially safer and more effective therapeutics. nih.govnih.gov

Materials Science: The incorporation of 1,2- and 1,3-linked cubane units into polymers could lead to materials with unprecedented structural complexity and properties. nih.gov

Energetic Materials: The high strain energy (161.5 kcal/mol) and density of the cubane cage make it a foundation for advanced energetic materials. researchgate.net Future research will focus on synthesizing new derivatives with tailored energy release and stability profiles.

The ongoing innovation in the synthesis and functionalization of the cubane scaffold ensures that its journey from a chemical curiosity to a cornerstone of molecular design is far from over. Its unique properties will continue to provide solutions to long-standing challenges in chemistry, biology, and materials science.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves functionalizing the cubane core via regioselective oxidation or alcohol protection. For example, hydrogenation of benzyl-protected intermediates (e.g., dibenzyl derivatives) using palladium catalysts under mild conditions (room temperature, 4 hours) yields diols with ~65–74% efficiency . Key parameters include solvent choice (methanol for solubility), catalyst loading (10 mol% PdCl₂), and reaction time optimization to avoid over-reduction. Purity (>98%) is confirmed via chromatography and validated by COA/SDS documentation .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : Absolute configuration is determined using a combination of NMR and X-ray crystallography. For cubane derivatives, - and -NMR chemical shifts (e.g., δ 4.26 ppm for axial protons) and coupling constants (e.g., ) provide stereochemical clues . Advanced techniques like NOESY or ROESY NMR can resolve spatial proximity of substituents. Crystallographic data (e.g., cubane derivatives in PubChem) validate the spatial arrangement .

Q. What solvent systems are optimal for solubilizing this compound in kinetic studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, methanol) are preferred due to the compound’s hydroxyl groups. Molarity calculations (mass/volume) should account for hydrogen bonding, which affects solubility. For example, methanol’s polarity enhances dissolution, while hexanes are used for precipitation during purification . Stability tests under varying pH and temperature are recommended to avoid degradation.

Advanced Research Questions

Q. What challenges arise in modifying the cubane core of this compound for enhanced bioactivity, and what strategies mitigate these issues?

- Methodological Answer : Cubane’s rigid structure limits conventional substitution reactions. Fluorination at the 4-position (as in Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate) introduces bioactivity (e.g., anti-inflammatory properties) but requires careful control of electrophilic fluorination conditions to retain stereointegrity . Computational modeling (e.g., DFT for transition-state analysis) predicts regioselectivity, while protecting group strategies (e.g., benzyl ethers) prevent unwanted side reactions .

Q. How do computational methods assist in predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies and transition states for cubane derivatives. For example, InChIKey-based simulations (e.g., SITDWAAQDWEIQW-UHFFFAOYSA-N) model electron distribution in fluorinated analogs, guiding experimental design for nucleophilic substitutions . Molecular dynamics simulations assess solvent effects on reaction kinetics, validated against experimental HPLC or GC-MS data.

Q. When experimental NMR data conflicts with computational predictions for this compound, what analytical steps resolve these discrepancies?

- Methodological Answer : First, verify NMR acquisition parameters (e.g., 400 MHz, deuterated solvents) and compare with literature (e.g., δ 77.5 ppm for cubane carbons in -NMR) . If inconsistencies persist, use high-resolution MS (HRMS-ESI) to confirm molecular integrity. Cross-validate computational models (e.g., PubChem’s Canonical SMILES) with crystallographic data or alternative spectroscopy (e.g., IR for functional groups) .

Data Contradiction and Optimization

Q. How should researchers address anomalies in the biological activity of this compound derivatives across assays?

- Methodological Answer : Systematically vary assay conditions (e.g., cell lines, incubation times) to identify confounding factors. For example, unexpected anti-inflammatory results might arise from solvent cytotoxicity (e.g., DMSO >1% v/v). Validate findings using orthogonal assays (e.g., ELISA vs. Western blot) and replicate with independent batches (>98% purity) .

Q. What strategies optimize the scalability of this compound synthesis without compromising stereochemical purity?

- Methodological Answer : Transition from batch to flow chemistry for better temperature and mixing control. Use immobilized catalysts (e.g., Pd on carbon) to enhance recyclability. Monitor intermediates via inline FTIR or Raman spectroscopy to detect stereochemical drift early. Purity is maintained via recrystallization in methanol/hexane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。